Tetrabutylammonium chloride hydrate

Vue d'ensemble

Description

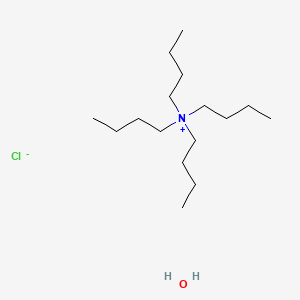

Tetrabutylammonium chloride hydrate is a quaternary ammonium salt with the chemical formula ((\text{C}_4\text{H}_9)_4\text{NCl} \cdot x\text{H}_2\text{O}). It is a white, water-soluble solid commonly used as a phase transfer catalyst in various chemical reactions. This compound is known for its ability to facilitate the transfer of reactants between aqueous and organic phases, making it a valuable reagent in organic synthesis .

Mécanisme D'action

Target of Action

Tetrabutylammonium chloride hydrate (TBAC) primarily targets the formation of semi-clathrate hydrates . These hydrates are a type of non-stoichiometric crystalline inclusion compound, comprising a water lattice held together through hydrogen bonding with guest molecules .

Mode of Action

TBAC interacts with its targets by acting as a phase transfer catalyst in the synthesis of fullerenols . It also participates in Heck-type palladium-catalyzed vinylation of organic halides in water . The addition of TBAC to a system can induce the formation of a hexagonal structure, which has three 5 12 cages per TBAC, higher than that of the tetragonal structure .

Biochemical Pathways

The biochemical pathways affected by TBAC involve the synthesis of fullerenols and the vinylation of organic halides . The exact downstream effects of these pathways depend on the specific reactions and compounds involved.

Pharmacokinetics

It’s known that the compound is water-soluble , which could influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of TBAC’s action primarily involve changes in the structure and properties of the targeted hydrates . For example, the addition of TBAC to a system can induce the formation of a hexagonal structure in the hydrates .

Analyse Biochimique

Biochemical Properties

Tetrabutylammonium chloride hydrate plays a significant role in biochemical reactions, primarily as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the reactivity of various biochemical processes . This compound interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of fullerenols and in Heck-type palladium-catalyzed vinylation of organic halides in water . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form semi-clathrate hydrates with guest molecules can impact cellular hydration and ion balance . Additionally, its interactions with cellular membranes can alter membrane fluidity and permeability, thereby influencing cellular uptake and transport processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form hydrogen-bonded cage structures that encapsulate guest cations, thereby altering the local environment and influencing biochemical reactions . The compound’s ability to act as a phase transfer catalyst also involves binding interactions with biomolecules, which can lead to enzyme inhibition or activation. Changes in gene expression may occur as a result of these interactions, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pressure, and hydration levels . Long-term studies have shown that the compound can maintain its phase transfer catalytic activity over extended periods, although its effectiveness may decrease with prolonged exposure to certain conditions . Additionally, the formation of semi-clathrate hydrates can impact the compound’s long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance biochemical reactions and cellular functions without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in ion balance and cellular hydration . Threshold effects have been noted, where the compound’s impact on cellular processes becomes more pronounced beyond certain concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ion transport and hydration. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . Its role as a phase transfer catalyst also extends to metabolic processes, where it can enhance the transfer of reactants and products between different cellular compartments.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular regions. The compound’s ability to form semi-clathrate hydrates can also influence its transport and distribution, as these structures can encapsulate and transport guest molecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, often directed by targeting signals and post-translational modifications . The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and membrane structures. Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct biochemical environments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetrabutylammonium chloride hydrate can be synthesized through the reaction of tetrabutylammonium hydroxide with hydrochloric acid. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue from a suitable solvent such as ethanol or acetone .

Industrial Production Methods

In industrial settings, this compound is produced by the quaternization of tributylamine with butyl chloride, followed by the addition of hydrochloric acid. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Tetrabutylammonium chloride hydrate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can act as a catalyst in oxidation and reduction reactions, facilitating the transfer of electrons between reactants.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include organic halides, palladium catalysts, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, in substitution reactions, the product is typically a new quaternary ammonium salt with a different anion .

Applications De Recherche Scientifique

Chemistry

In chemistry, tetrabutylammonium chloride hydrate is widely used as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, enabling reactions that would otherwise be difficult to achieve. It is also used in the synthesis of fullerenols and in Heck-type palladium-catalyzed vinylation of organic halides in water .

Biology and Medicine

In biological and medical research, this compound is used to study the effects of quaternary ammonium compounds on biological systems. It is also employed in the preparation of various biologically active compounds .

Industry

In industrial applications, this compound is used as a catalyst in the production of various chemicals and materials. It is also a promising candidate for cool energy storage material .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tetrabutylammonium bromide

- Tetrabutylammonium iodide

- Tetrabutylammonium hydrogen sulfate

- Tetrabutylphosphonium chloride

Uniqueness

Tetrabutylammonium chloride hydrate is unique among similar compounds due to its specific solubility and reactivity properties. It is less hygroscopic than tetrabutylammonium bromide, making it easier to handle and store. Additionally, its chloride ion provides distinct reactivity compared to other halides, making it suitable for specific applications in organic synthesis .

Activité Biologique

Tetrabutylammonium chloride hydrate (TBAC hydrate) is a quaternary ammonium salt with significant biological activity and diverse applications in various fields, including medicinal chemistry, materials science, and environmental engineering. This article delves into the biological activity of TBAC hydrate, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

This compound has the chemical formula , where represents the number of water molecules associated with the compound. It typically appears as a white crystalline solid and is soluble in polar solvents such as water and alcohols. The molecular weight of TBAC hydrate is approximately 277.92 g/mol.

Mechanisms of Biological Activity

Membrane Permeabilization

TBAC hydrate has been shown to modify membrane properties, enhancing drug delivery systems by permeabilizing cell membranes. This characteristic makes it a candidate for drug formulation strategies aimed at improving bioavailability. The ability to facilitate the transport of drugs across biological membranes can significantly enhance therapeutic efficacy.

Phase Transfer Catalysis

As a phase transfer catalyst, TBAC hydrate aids in the transfer of reactants between immiscible phases, which is crucial in biochemical reactions that require interaction between different phases. This property is particularly useful in synthesizing complex organic compounds .

Applications in Drug Delivery

Recent studies have explored the use of TBAC hydrate in drug delivery systems. Its ability to enhance the solubility and stability of pharmaceutical compounds is noteworthy. For instance, TBAC hydrate has been utilized in formulating liposomal drug delivery systems, improving the encapsulation efficiency and release profiles of hydrophobic drugs .

Case Studies

-

Enhanced Drug Bioavailability

A study demonstrated that TBAC hydrate significantly increased the bioavailability of poorly soluble drugs by facilitating their transport across intestinal membranes. The results indicated a marked improvement in absorption rates compared to formulations lacking TBAC. -

Electrochemical Applications

Research on the electroreduction of indium in the presence of TBAC showed that it can inhibit dendritic growth during electrodeposition processes. This property suggests potential applications in electronic materials where controlled deposition is critical . -

Gas Storage Potential

Investigations into TBAC hydrate's role in gas storage revealed its capacity to form semiclathrate hydrates with methane (CH4). The kinetics of these formations were studied under varying pressures and temperatures, indicating that TBAC could be an effective medium for advanced gas storage technologies .

Comparative Analysis

The following table summarizes the unique features and biological activities of TBAC hydrate compared to similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | Bromide ion; different solubility properties | |

| Tetraethylammonium chloride | Shorter ethyl chains; different physical properties | |

| Trimethylbenzylammonium chloride | Contains aromatic ring; unique reactivity patterns | |

| Benzyltrimethylammonium chloride | Benzyl group provides distinct biological activity |

Propriétés

IUPAC Name |

tetrabutylazanium;chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.ClH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODWRUPJCKASBN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88641-55-8, 37451-68-6 | |

| Record name | Tetrabutylammonium chloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabutylammonium chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.